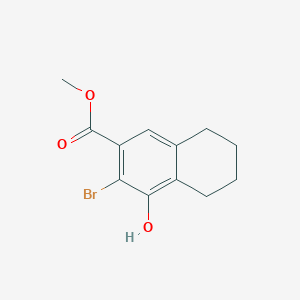

Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC15791036

Molecular Formula: C12H13BrO3

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrO3 |

|---|---|

| Molecular Weight | 285.13 g/mol |

| IUPAC Name | methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C12H13BrO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h6,14H,2-5H2,1H3 |

| Standard InChI Key | QCPSWAWWRKGUSK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=C2CCCCC2=C1)O)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a partially hydrogenated naphthalene ring system (5,6,7,8-tetrahydronaphthalene) functionalized with a hydroxyl group at position 4, a bromine atom at position 3, and a methyl ester at position 2. Its molecular formula is C₁₂H₁₃BrO₃, with a calculated molecular weight of 285.14 g/mol. The tetrahydronaphthalene scaffold introduces conformational rigidity, while the bromine substituent introduces steric and electronic effects that influence reactivity.

Key Structural Features:

-

Bromine Position: Unlike the 1-bromo analog, bromination at position 3 alters electron distribution across the aromatic system, potentially modulating intermolecular interactions in biological systems.

-

Hydroxyl Group: The para-hydroxyl group relative to the ester moiety enhances solubility in polar solvents and participates in hydrogen bonding.

-

Methyl Ester: Serves as a protecting group for the carboxylic acid, facilitating synthetic manipulations and improving stability.

Synthetic Methodologies

Bromination Strategies

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and ester groups. Limited solubility in water (<1 mg/mL).

-

Stability: Susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), which cleaves the methyl ester to the carboxylic acid.

Spectroscopic Characterization

-

¹H NMR: Expected signals include a deshielded aromatic proton at δ 7.2–7.5 ppm (adjacent to bromine) and a singlet for the methyl ester at δ 3.8–3.9 ppm.

-

¹³C NMR: The carbon bearing bromine resonates at ~110 ppm, while the ester carbonyl appears at ~168 ppm.

-

IR Spectroscopy: C-Br stretch observed at 550–600 cm⁻¹ (weak), overlapping with C-O stretches from the ester and hydroxyl groups.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

Preliminary studies on related compounds suggest inhibition of NF-κB and COX-2 pathways. The hydroxyl group’s ability to scavenge reactive oxygen species (ROS) may synergize with bromine’s electronic effects to modulate inflammatory mediators.

Comparative Analysis with Brominated Analogs

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The compound serves as a precursor for fused-ring systems via:

-

Cycloaddition Reactions: Diels-Alder reactions with dienophiles to form polycyclic structures.

-

Nucleophilic Substitution: Bromine displacement by amines or thiols to generate functionalized analogs.

Catalytic Transformations

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could replace bromine with aryl or alkenyl groups, enabling diversity-oriented synthesis.

Challenges and Future Directions

Knowledge Gaps

-

Crystallographic Data: Single-crystal X-ray structures are needed to confirm the 3-bromo substitution pattern and assess intramolecular hydrogen bonding.

-

In Vivo Studies: No pharmacokinetic or toxicity data exist for this isomer, necessitating preclinical evaluation.

Synthetic Innovations

-

Flow Chemistry: Continuous-flow systems could improve bromination regioselectivity and yield.

-

Computational Modeling: DFT studies to predict reactivity and guide functionalization strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume